![molecular formula C15H27NO7 B14726395 [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate CAS No. 6288-23-9](/img/structure/B14726395.png)
[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate: is a complex organic compound characterized by its unique structure, which includes both carbamate and carbonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate typically involves multi-step organic reactions. One common approach is the reaction between a butyl carbonate derivative and an amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound may be used as a reagent or probe to study biochemical pathways and interactions. Its ability to interact with various biomolecules makes it valuable for investigating cellular processes.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-Hydroxycarbamate: A compound with similar functional groups but different structural arrangement.
N-Boc piperazine derivatives: Compounds with related carbamate groups used in various chemical and biological applications.
Uniqueness: What sets [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interaction with other molecules, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6288-23-9 |
|---|---|
Molekularformel |
C15H27NO7 |
Molekulargewicht |
333.38 g/mol |
IUPAC-Name |
[1-(2-butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate |
InChI |
InChI=1S/C15H27NO7/c1-4-6-9-20-14(18)22-11-8-16-13(17)12(3)23-15(19)21-10-7-5-2/h12H,4-11H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
JYACJFZAMMVKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OCCNC(=O)C(C)OC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


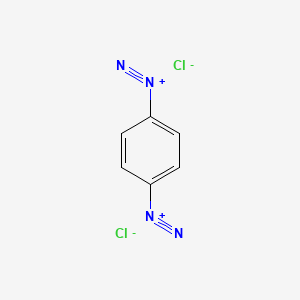

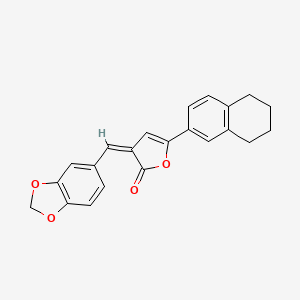

![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)


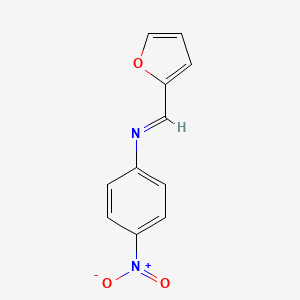
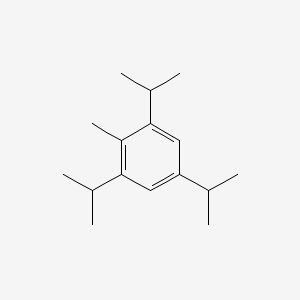
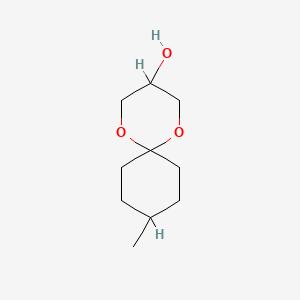

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
